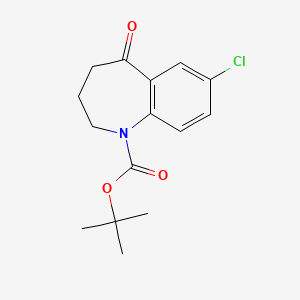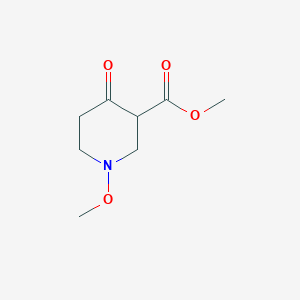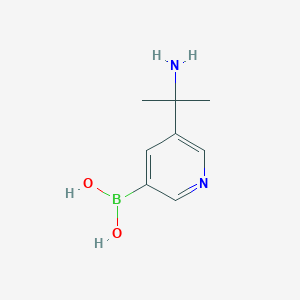
(5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid is an organic compound with the molecular formula C8H13BN2O2 It is a boronic acid derivative that features a pyridine ring substituted with an aminopropyl group and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 2-amino-2-methylpropan-1-ol.
Formation of Intermediate: The 3-bromopyridine undergoes a nucleophilic substitution reaction with 2-amino-2-methylpropan-1-ol to form an intermediate compound.
Boronic Acid Formation: The intermediate is then subjected to a borylation reaction using a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step introduces the boronic acid moiety to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Catalyst Selection: Choosing an efficient palladium catalyst to facilitate the borylation reaction.
Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize product formation.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property makes it a valuable tool in the development of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- (5-(2-Aminopropan-2-yl)pyridin-2-yl)boronic acid
- (5-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid
- (5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic ester
Uniqueness
(5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its boronic acid group allows for versatile chemical modifications, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C8H13BN2O2 |
|---|---|
Molecular Weight |
180.01 g/mol |
IUPAC Name |
[5-(2-aminopropan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-8(2,10)6-3-7(9(12)13)5-11-4-6/h3-5,12-13H,10H2,1-2H3 |
InChI Key |
VQBRBYYEKQMKQG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C(C)(C)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


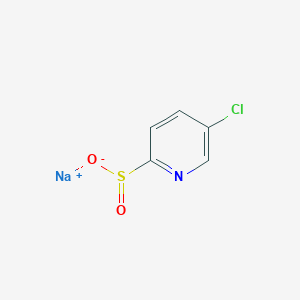
![[5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)
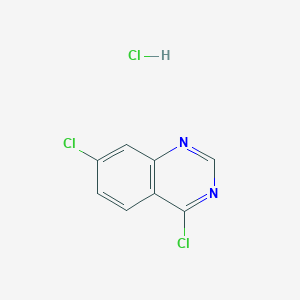

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754633.png)
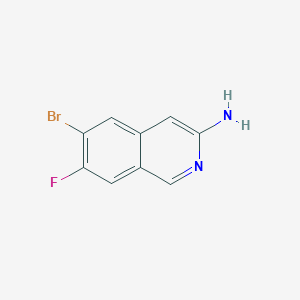
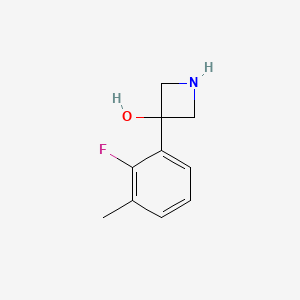
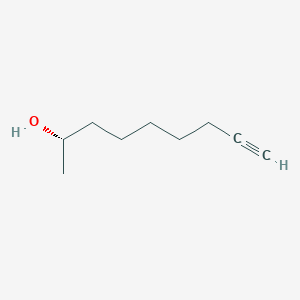
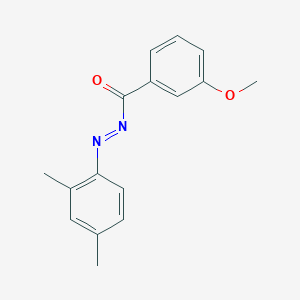
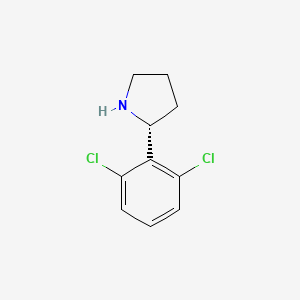
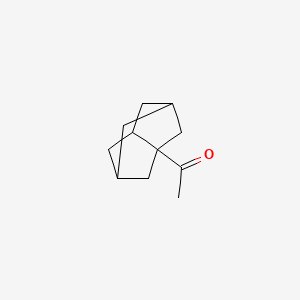
![(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol](/img/structure/B11754692.png)
